molecular formula C6H5FN2O2 B1294389 2-Fluoro-5-nitroaniline CAS No. 369-36-8

2-Fluoro-5-nitroaniline

Cat. No.: B1294389
CAS No.: 369-36-8
M. Wt: 156.11 g/mol
InChI Key: KJVBJICWGQIMOZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitroaniline (C₆H₄FN₂O₂) is a fluorinated aromatic amine derivative with a nitro group at the 5-position and a fluorine atom at the 2-position of the aniline ring. Its molecular structure (Fig. 1) has been characterized via crystallographic studies, revealing intramolecular hydrogen bonding between the amino group and the nitro oxygen, which stabilizes its planar conformation . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and sensor technologies. For instance, it is employed in the synthesis of benzothiazoles , quinoline-carboxamide derivatives , and antagonists targeting protein-protein interactions (e.g., WDR5-MLL inhibitors) . Its utility in nitrite sensing as a Griess reagent candidate further highlights its relevance in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitroaniline can be synthesized through the selective reduction of 2,4-dinitrofluorobenzene. The process involves the use of iron in the presence of an acid to selectively reduce the nitro group at the 2-position . The reaction conditions typically include:

    Reactants: 2,4-dinitrofluorobenzene, iron, and an acid (such as hydrochloric acid).

    Conditions: The reaction is carried out at room temperature with continuous stirring until the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

2-Fluoro-5-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form different products.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products:

    Reduction: 2-Fluoro-5-aminobenzene.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: Products vary based on the oxidizing agent and conditions.

Scientific Research Applications

2-Fluoro-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to specific targets. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and functional properties of 2-fluoro-5-nitroaniline are influenced by its substitution pattern. Below is a detailed comparison with its analogs, focusing on reactivity, applications, and hazards.

Table 1: Comparison of this compound with Analogous Compounds

Compound Substituents Key Applications/Properties Hazards/Advantages
This compound 2-F, 5-NO₂ - Intermediate for benzothiazoles , quinoline derivatives .
- Griess reagent (15.625–250 mM range) .
- Lower toxicity vs. 4-nitroaniline.
Category 3 acute toxicity (lower than 4-nitroaniline) .
4-Nitroaniline 4-NO₂ - Parent Griess reagent (linear response up to 31.25 μM nitrite) .
- Common dye intermediate.
High acute toxicity (Category 3) .
2-Methoxy-5-nitroaniline 2-OCH₃, 5-NO₂ - CSNK2A/PIM3 kinase inhibitor precursor .
- Improved selectivity in reductive amination.
Not explicitly reported; methoxy group may reduce reactivity.
5-Fluoro-2-nitroaniline 5-F, 2-NO₂ (positional isomer) - Intermediate for drugs, pesticides, dyes .
- Distinct electronic properties due to F/NO₂ positions.
Similar toxicity profile to fluoronitroanilines.
4-Chloro-2-fluoro-5-nitroaniline 4-Cl, 2-F, 5-NO₂ - Building block for complex pharmaceuticals .
- Enhanced electrophilicity due to Cl.
Likely higher toxicity due to Cl substitution.
2-Nitroaniline (A2) 2-NO₂ - High-sensitivity Griess reagent (precise nitrite quantitation below 31.25 μM) . Higher sensitivity but narrower concentration range vs. This compound.

Key Findings

Reactivity and Synthesis :

  • The fluorine atom in this compound facilitates nucleophilic substitution reactions, enabling efficient synthesis of benzoxazoles and benzothiazoles . In contrast, 2-methoxy-5-nitroaniline undergoes Buchwald amination for kinase inhibitor synthesis , leveraging the electron-donating methoxy group for regioselective coupling.
  • Compared to 4-nitroaniline, the fluorine substituent in this compound reduces electron density at the aromatic ring, altering its reactivity in acylation and cyclization steps .

Analytical Performance :

  • In nitrite sensing, this compound (A3) exhibits a broader linear range (15.625–250 mM) than 4-nitroaniline (up to 31.25 μM) but lower sensitivity . Dual use with 2-nitroaniline (A2) allows comprehensive nitrite detection across concentrations.

Structural Isomerism :

  • Positional isomers like 5-fluoro-2-nitroaniline and this compound exhibit distinct spectroscopic and molecular docking behaviors. For example, 5-nitro-2-fluoroaniline shows stronger hydrogen-bonding interactions in crystal structures due to altered substituent positions .

Hazard Profiles :

  • This compound is less hazardous than 4-nitroaniline, a Category 3 acutely toxic compound . Chlorinated analogs (e.g., 4-chloro-2-fluoro-5-nitroaniline) likely pose higher environmental risks due to halogen persistence .

Biological Activity

2-Fluoro-5-nitroaniline is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies, highlighting its potential applications.

Chemical Structure and Properties

This compound is an aromatic amine with the molecular formula C7H6FN3O2C_7H_6FN_3O_2. The presence of both a nitro group and a fluorine atom contributes to its unique reactivity and biological profile. The compound's structure can be represented as follows:

2 Fluoro 5 nitroaniline C7H6FN3O2 \text{2 Fluoro 5 nitroaniline}\quad \text{ C}_7\text{H}_6\text{F}\text{N}_3\text{O}_2\text{ }

Synthesis Methods

The synthesis of this compound typically involves the reduction of 2,4-dinitrofluorobenzene. One notable method utilizes iron as a catalyst in acidic conditions, achieving yields of up to 90% . The reaction can be summarized as follows:

  • Starting Material : 2,4-Dinitrofluorobenzene
  • Catalyst : Iron powder
  • Conditions : Reflux in acetic acid
  • Yield : Approximately 70% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various derivatives, it was found to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent .

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

The compound's mechanism of action is believed to involve interference with bacterial protein synthesis, although further studies are needed to elucidate the exact pathways involved.

Antiproliferative Effects

In addition to antimicrobial properties, this compound has shown antiproliferative effects against various cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and exhibited IC50 values indicating effective inhibition of cell proliferation .

Cell Line IC50 (µM)
MCF-725
HeLa30
A54928

Case Studies

  • Mercuration and Telluration Studies :
    A study investigated the mercuration and telluration reactions of this compound, revealing that these modifications enhanced its binding affinity to specific disease proteins, indicating potential therapeutic applications .
  • Fluorinated Schiff Bases :
    The synthesis of fluorinated Schiff bases containing this compound demonstrated broad-spectrum biological activity, including antifungal and antiviral properties. These findings underscore the significance of fluorine in enhancing biological efficacy .

Properties

IUPAC Name

2-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5FN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVBJICWGQIMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7074660
Record name 2-Fluoro-5-nitroaniline
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Molecular Weight

156.11 g/mol
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CAS No.

369-36-8
Record name 2-Fluoro-5-nitrobenzenamine
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Record name 2-Fluoro-5-nitroaniline
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Record name 2-fluoro-5-nitroaniline
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Synthesis routes and methods I

Procedure details

In a 500 ml Parr hydrogenation reactor were placed 8.50 g (0.0457 mole) of 2,4-dinitrofluorobenzene, 1.0 g (0.018 mole) of powdered iron, 0.15 g of 5% rhodium on alumina, 100 ml of ethanol, 100 ml of acetic acid, and 5 ml of water. The reaction was stopped after 140 psi of hydrogen had been absorbed, and the reaction mixture was then filtered. The filtrate was concentrated under reduced pressure, and water was added to the residue. Filtration yielded 5.62 g of crude 2-fluoro-5-nitroaniline. Analysis of the nmr spectrum of the product showed it to be >90% pure 2-fluoro-5-nitroaniline.
Quantity
8.5 g
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100 mL
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100 mL
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1 g
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0.15 g
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5 mL
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Synthesis routes and methods II

Procedure details

European Patent Application 127,079, Takemoto et al. (1984), discloses a process in which 2,4-dinitrofluorobenzene is selectively reduced using between 2.5 and 4 moles of iron in the presence of acid to produce one mole of 2-fluoro-5-nitroaniline. In one example in which acetic acid was employed and the reaction mixture was refluxed for ten minutes, 2-fluoro-5-nitroaniline was produced in 70% yield, by weight. The weight % ratio of the desired 2-fluoro-5-nitroaniline to the by-product 4-fluoro-3-nitroaniline was 93:7. The use of a noble metal catalyst is not taught by this patent application.
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Synthesis routes and methods III

Procedure details

To a mixture of 40 ml of glacial acetic acid, 5 ml of water, and 8.32 g (0.0447 mole) of 2,4-dinitrofluorobenzene were added 0.10 g (0.00044 mole) of platinum oxide and 0.50 g (0.0090 mole) of powdered iron. Subsequently, 160 ml of ethanol was added to this mixture, and the entire reaction mixture was placed in a 500 ml Parr hydrogenation reactor. The reaction was stopped after 144 psi of hydrogen had been absorbed, and the reaction mixture was then filtered. The filtrate was evaporated under reduced pressure, and the residue was passed through a pad of silica gel, eluting with methylene chloride. The solvent was evaporated from the eluate under reduced pressure, producing 6.23 g of crude 2-fluoro-5-nitroaniline, m.p. 90°-92° C. Analysis of the nmr spectrum of this material showed it to be at least 85% pure 2-fluoro-5-nitroaniline.
Quantity
40 mL
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5 mL
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8.32 g
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0.1 g
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0.5 g
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160 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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